molecular formula C20H19ClN4O6 B13430264 [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

Cat. No.: B13430264
M. Wt: 446.8 g/mol
InChI Key: JMHJIDXOJPMSAL-NVQRDWNXSA-N
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Description

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a sugar moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and esterification reactions. One common synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using acylation reactions to prevent unwanted side reactions.

    Nucleophilic Substitution: The chloropurine base is introduced via a nucleophilic substitution reaction with the protected sugar derivative.

    Esterification: The benzoate ester is formed by reacting the intermediate with benzoic acid or its derivatives under acidic or basic conditions.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the purine base or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols, while electrophilic substitutions may use reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or ester moiety.

Scientific Research Applications

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of nucleoside analogs.

    Biology: It is studied for its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.

    Medicine: The compound is investigated for its anticancer properties, as it can interfere with DNA synthesis and repair mechanisms in cancer cells.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes involved in DNA synthesis and repair. The compound can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4R,5R)-2-(acetyloxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]: This compound is similar in structure but contains an amino group instead of a chloro group on the purine base.

    [(2R,3R,4R,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate: This compound features a fluoro group on the sugar moiety and benzoyloxy groups instead of acetyloxy groups.

Uniqueness

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group on the purine base and the acetyloxy group on the sugar moiety make it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C20H19ClN4O6

Molecular Weight

446.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H19ClN4O6/c1-11(26)30-16-15(28-2)13(8-29-20(27)12-6-4-3-5-7-12)31-19(16)25-10-24-14-17(21)22-9-23-18(14)25/h3-7,9-10,13,15-16,19H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1

InChI Key

JMHJIDXOJPMSAL-NVQRDWNXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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